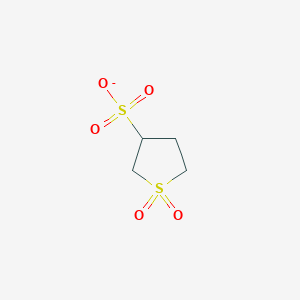![molecular formula C24H23NO3 B11612725 ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B11612725.png)
ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are widely represented in natural compounds and synthetic drugs due to their significant biological activities. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of Enaminoester: 2-picolylamine is added to ethyl acetoacetate in equimolar amounts without any solvent or catalyst.
Cyclization: The resulting enaminoester is treated with naphthoquinone in cyclopentyl methyl ether (CPME) with zinc chloride as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of low-toxicity solvents and catalysts, as well as the avoidance of chromatography for purification, are emphasized to ensure scalability and environmental safety .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s indole ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters or interact with receptors to modulate cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: A conformationally restricted analog with antiviral properties.
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
Tadalafil and Sumatriptan: Synthetic drugs with indole structures used for treating erectile dysfunction and migraines, respectively.
Uniqueness
Ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)-1H-benzo[g]indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H23NO3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-2-methyl-1-(2-phenylethyl)benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO3/c1-3-28-24(27)22-16(2)25(14-13-17-9-5-4-6-10-17)23-19-12-8-7-11-18(19)21(26)15-20(22)23/h4-12,15,26H,3,13-14H2,1-2H3 |
Clave InChI |
OFUMQVHPBXGKCS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCC4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(furan-2-ylmethyl)-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11612645.png)

![1-[6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11612657.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11612667.png)
![N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11612679.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612681.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11612688.png)
![(7Z)-7-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612693.png)
![Methyl 4-[(4-{3-[(1-hydroxy-2-methylpropan-2-yl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]benzoate](/img/structure/B11612697.png)
![2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B11612699.png)
![13-hexylsulfanyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11612703.png)
![{2-(4-methoxyphenyl)-1-(4-methylphenyl)-4-[(4-methylphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}acetic acid](/img/structure/B11612710.png)
![6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11612715.png)
